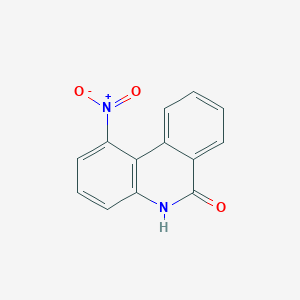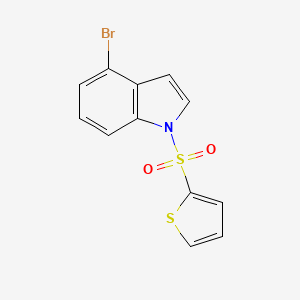
1-(10h-Phenothiazin-10-yl)decan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(10H-Phenothiazin-10-yl)decan-1-one is a compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse biological activities and have been extensively studied for their pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10H-Phenothiazin-10-yl)decan-1-one typically involves the acylation of phenothiazine with a decanoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in an inert solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0°C to room temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of phenothiazine derivatives, including this compound, often involves large-scale batch reactions. The process includes the purification of the product through recrystallization or column chromatography to achieve high purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield .
化学反応の分析
Types of Reactions
1-(10H-Phenothiazin-10-yl)decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its role in neuroleptic drugs.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of 1-(10H-Phenothiazin-10-yl)decan-1-one involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.
Interacting with Receptors: It may interact with neurotransmitter receptors, contributing to its neuroleptic properties.
Disrupting Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial effects
類似化合物との比較
1-(10H-Phenothiazin-10-yl)decan-1-one can be compared with other phenothiazine derivatives:
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core but different substituents.
Promethazine: An antihistamine with a phenothiazine structure, used for its sedative effects.
Thioridazine: Another antipsychotic with structural similarities but distinct pharmacological properties .
特性
CAS番号 |
6283-45-0 |
|---|---|
分子式 |
C22H27NOS |
分子量 |
353.5 g/mol |
IUPAC名 |
1-phenothiazin-10-yldecan-1-one |
InChI |
InChI=1S/C22H27NOS/c1-2-3-4-5-6-7-8-17-22(24)23-18-13-9-11-15-20(18)25-21-16-12-10-14-19(21)23/h9-16H,2-8,17H2,1H3 |
InChIキー |
ZPPQVFYOFYVDHL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)



![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)






![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)
